2-(2-Hydroxyethyl)pyridine
Overview
Description
2-(2-Hydroxyethyl)pyridine, also known as Pyridine-2-ethanol or this compound, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This compound features a pyridine ring substituted with an ethanol group at the second position, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
2-Pyridineethanol, also known as 2-(2-Hydroxyethyl)pyridine , is a chemical compound with the molecular formula C7H9NO It has been reported that 2-pyridineethanol exhibits a high capacity for so2 capture , suggesting that SO2 could be a potential target.
Mode of Action
The mode of action of 2-Pyridineethanol involves its interaction with SO2. It has been found that 2-Pyridineethanol can capture up to 1.16 g of SO2 per g of solvent at 1.0 atm . The absorbed SO2 by 2-Pyridineethanol can be released at a low temperature of 50 °C .
Biochemical Pathways
The nmr and ftir studies disclose that so2 reacts with the –oh group of 2-pyridineethanol, resulting in the formation of a zwitterionic sulfite . This indicates that 2-Pyridineethanol may affect biochemical pathways related to SO2 absorption and release.
Pharmacokinetics
It is known that 2-pyridineethanol is a liquid at room temperature with a density of 1093 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Pyridineethanol’s action primarily involve the capture and release of SO2. The compound exhibits excellent reversibility, suggesting that it can repeatedly absorb and release SO2 without significant loss of efficiency .
Action Environment
The action of 2-Pyridineethanol is influenced by environmental factors such as temperature and pressure. For instance, the compound can capture 0.57 g of SO2 per g of solvent even at a low SO2 partial pressure of 0.10 atm . Moreover, the absorbed SO2 can be released at a low temperature of 50 °C , indicating that the compound’s action, efficacy, and stability are influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Pyridineethanol plays a crucial role in biochemical reactions due to its capacity as a proton donor . It interacts with a broad spectrum of molecules, including proteins, nucleic acids, and various organic entities
Molecular Mechanism
It is known that 2-Pyridineethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Pyridineethanol has been used to capture SO2 . It exhibits a high SO2 capacity, and the absorbed SO2 can be released at a low temperature of 50°C . This suggests that 2-Pyridineethanol not only has a high capacity but also exhibits a regeneration process of low energy cost .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyethyl)pyridine can be synthesized through several methods. One common approach involves the reduction of 2-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-pyridinecarboxaldehyde. This method employs a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium catalysts (Pd/C) in the presence of aryl or alkenyl chlorides.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridinemethanol.
Substitution: 2-Pyridylmethyl derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: this compound derivatives have shown potential in the development of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
2-Pyridinemethanol: Similar to 2-(2-Hydroxyethyl)pyridine but with a hydroxymethyl group instead of an ethanol group.
4-Pyridinemethanol: Features a hydroxymethyl group at the fourth position of the pyridine ring.
3-Pyridinemethanol: Contains a hydroxymethyl group at the third position of the pyridine ring.
Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and coordination properties. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-pyridin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYBSJAZFGIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044767 | |
Record name | 2-(2-Pyridyl)ethanol | |
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Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Hygroscopic; [HSDB] Liquid; [MSDSonline] | |
Record name | 2-Pyridineethanol | |
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Record name | 2-Pyridineethanol | |
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Boiling Point |
190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg | |
Record name | 2-PYRIDINEETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in alcohol, chloroform; slightly soluble in ether | |
Record name | 2-PYRIDINEETHANOL | |
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Density |
1.091 @ 25 °C/0 °C | |
Record name | 2-PYRIDINEETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
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Vapor Pressure |
0.0000703 [mmHg] | |
Record name | 2-Pyridineethanol | |
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CAS No. |
103-74-2 | |
Record name | 2-Pyridineethanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=103-74-2 | |
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Record name | 2-Pyridineethanol | |
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Record name | 2-PYRIDINEETHANOL | |
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Record name | 2-PYRIDINEETHANOL | |
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Record name | 2-Pyridineethanol | |
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Record name | 2-(2-Pyridyl)ethanol | |
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Record name | 2-(2-pyridyl)ethanol | |
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Record name | 2-(2-PYRIDYL)ETHANOL | |
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Record name | 2-PYRIDINEETHANOL | |
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Melting Point |
-7.8 °C | |
Record name | 2-PYRIDINEETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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